5-(6-Aminohexyl)-2'-deoxyuridine

描述

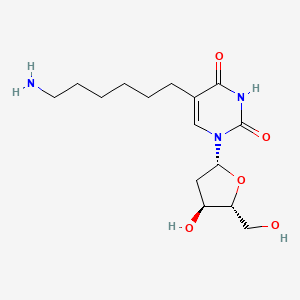

5-(6-Aminohexyl)-2'-deoxyuridine (referred to as Compound IV in ) is a modified pyrimidine nucleoside featuring a 6-aminohexyl group at the 5-position of the uracil ring. This compound serves as a versatile synthon for synthesizing tagged nucleosides, particularly for studying cellular localization in Gram-positive bacteria like Micrococcus luteus . Its synthesis involves condensation of 3',5'-di-O-acetyl-5-bromomethyl-2'-deoxyuridine with 6-trifluoroacetylaminohexan-1-ol, followed by deprotection with ammonia to yield the free aminohexyl derivative (yield: ~80%) . Key applications include antimicrobial studies, with its 2,4-dinitrophenyl (DNP) derivatives (e.g., Va and Vb) showing inhibitory concentrations of 0.35 mM and 0.65 mM, respectively, against M. luteus .

属性

CAS 编号 |

189219-95-2 |

|---|---|

分子式 |

C15H25N3O5 |

分子量 |

327.38 g/mol |

IUPAC 名称 |

5-(6-aminohexyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H25N3O5/c16-6-4-2-1-3-5-10-8-18(15(22)17-14(10)21)13-7-11(20)12(9-19)23-13/h8,11-13,19-20H,1-7,9,16H2,(H,17,21,22)/t11-,12+,13+/m0/s1 |

InChI 键 |

LBEXYJPSGGMWRG-YNEHKIRRSA-N |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCCCCN)CO)O |

规范 SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCCCCN)CO)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Aminohexyl)-2’-deoxyuridine typically involves the modification of oligodeoxynucleotides using H-phosphonate chemistry. An aliphatic diamine is coupled with a phosphonate group, forming a phosphoramidate linkage to the last internucleotide phosphate of oligodeoxynucleotides . This method avoids stringent acidic conditions and allows for efficient purification steps.

Industrial Production Methods

While specific industrial production methods for 5-(6-Aminohexyl)-2’-deoxyuridine are not extensively documented, the general approach involves large-scale synthesis using similar H-phosphonate chemistry techniques. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

化学反应分析

Types of Reactions

5-(6-Aminohexyl)-2’-deoxyuridine undergoes several types of chemical reactions, including:

Substitution Reactions: The aminohexyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions involving 5-(6-Aminohexyl)-2’-deoxyuridine include:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride.

Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can result in various substituted products.

科学研究应用

5-(6-Aminohexyl)-2’-deoxyuridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.

Biology: Employed in the preparation of DNA microarrays and as a probe in molecular biology experiments.

Medicine: Investigated for its potential therapeutic applications, including as a component in antiviral and anticancer therapies.

Industry: Utilized in the development of biosensors and other diagnostic tools.

作用机制

The mechanism of action of 5-(6-Aminohexyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The aminohexyl group enhances its binding affinity to nucleic acid targets, potentially disrupting DNA replication and transcription. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

相似化合物的比较

Structural and Functional Variations

The 5-position of 2'-deoxyuridine is highly modifiable, leading to diverse biological activities. Below is a comparative analysis of key analogs:

Antiviral Analogs :

- Bromovinyl derivatives are synthesized through cross-coupling reactions, optimized for low-nanomolar antiviral potency .

- 5-Nitro-dU requires nitration of uracil followed by glycosylation, yielding compounds targeting thymidylate synthetase .

Hydroxymethyl Derivatives :

- Produced via O-5 chemoselective etherification using Amberlyst 15 resin, enabling rapid functionalization .

Antimicrobial Activity

- Compound IV Derivatives : DNP-tagged derivatives (Va/Vb) disrupt M. luteus growth by interfering with metabolic pathways, possibly via nucleoside mimicry .

- Hydroxymethyl Analogs: Elevated levels detected in breast cancer cells (35 lesions/10⁴ thymidine) suggest diagnostic utility .

Antiviral Activity

- Bromovinyl Derivatives : Exceptional potency against HSV-1 (ID₅₀ ~0.004 µg/mL) due to selective phosphorylation by viral thymidine kinase .

- 5-Nitro-dU : Inhibits vaccinia virus by blocking thymidylate synthetase, preventing dTMP synthesis .

Key Advantages and Limitations

- Aminohexyl Derivatives: Advantages: Modular design for tagging; effective against Gram-positive bacteria. Limitations: Limited activity against Gram-negative strains; requires derivatization for optimal efficacy.

- Bromovinyl/Nitro Analogs :

- Advantages: High antiviral specificity; low cytotoxicity in host cells.

- Limitations: Susceptibility to viral resistance mechanisms.

- Hydroxymethyl Derivatives: Advantages: Critical for studying DNA damage; easily functionalized. Limitations: No direct therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。